5-Methoxyquinoline-4-carboxylic acid
Overview
Description
5-Methoxyquinoline-4-carboxylic acid is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of a methoxy group at the 5-position and a carboxylic acid group at the 4-position of the quinoline ring enhances its chemical reactivity and potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxyquinoline-4-carboxylic acid typically involves the modification of the quinoline ring. One common method is the Pfitzinger reaction, which involves the condensation of isatins with enaminones in the presence of a base such as potassium hydroxide or sodium hydroxide, followed by acidification with dilute hydrochloric acid . Another method involves the Ullmann-type coupling reaction, where nucleophilic substitution of bromine from 2-bromobenzaldehyde with sodium azide gives an azido complex intermediate .
Industrial Production Methods: Industrial production of quinoline derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly used . These methods not only improve the yield but also reduce the production of hazardous by-products.
Chemical Reactions Analysis
Types of Reactions: 5-Methoxyquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form quinoline-4-carboxylic acid.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products:
Oxidation: Quinoline-4-carboxylic acid.
Reduction: 5-Methoxyquinoline-4-methanol.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
5-Methoxyquinoline-4-carboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: It is used in the study of enzyme inhibition and as a fluorescent probe for biological imaging.
Medicine: Quinoline derivatives are known for their antimalarial, anticancer, and antibacterial properties.
Industry: It is used in the production of dyes, agrochemicals, and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-Methoxyquinoline-4-carboxylic acid involves its interaction with various molecular targets. The methoxy group enhances its ability to interact with enzymes and receptors, leading to inhibition or activation of specific pathways. The carboxylic acid group allows for hydrogen bonding with target molecules, increasing its binding affinity . These interactions can modulate biological processes such as cell signaling, enzyme activity, and gene expression.
Comparison with Similar Compounds
- Quinoline-4-carboxylic acid
- 5-Hydroxyquinoline-4-carboxylic acid
- 5-Methylquinoline-4-carboxylic acid
Comparison: 5-Methoxyquinoline-4-carboxylic acid is unique due to the presence of the methoxy group, which enhances its solubility and reactivity compared to other quinoline derivatives. The methoxy group also provides additional sites for chemical modification, making it a versatile compound for various applications .
Properties
IUPAC Name |
5-methoxyquinoline-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-9-4-2-3-8-10(9)7(11(13)14)5-6-12-8/h2-6H,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKJHFNHEVOCIQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=NC=CC(=C21)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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